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Compound of Interest

Compound Name: ACP-5862

Cat. No.: B2622267 Get Quote

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK)

utilized in the treatment of various B-cell malignancies.[1][2][3] Following oral administration,

acalabrutinib is extensively metabolized, primarily by cytochrome P450 3A (CYP3A) enzymes,

into its major active metabolite, ACP-5862.[4][5][6] This guide provides a detailed comparative

analysis of the pharmacokinetic profiles of acalabrutinib and ACP-5862, presenting key

experimental data, methodologies, and relevant biological pathways for researchers, scientists,

and drug development professionals.

Pharmacokinetic Profile Comparison
Acalabrutinib is characterized by rapid absorption and elimination.[1][6][7][8][9][10] Its active

metabolite, ACP-5862, while less potent, exhibits a longer half-life and higher systemic

exposure, which significantly contributes to the overall clinical efficacy and pharmacodynamic

activity of acalabrutinib.[4][11]
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Parameter Acalabrutinib ACP-5862

Time to Peak (Tmax) ~0.75 - 0.9 hours[2][4] ~1.6 hours[2]

Elimination Half-Life (t½) ~0.9 - 1 hour[2][4] ~6.9 hours[4]

Plasma Protein Binding ~97.5%[2][4][12] ~98.6%[2][12]

Apparent Clearance (CL/F) ~159 - 169 L/h[4][7][13] ~21.9 L/h[13]

Volume of Distribution (Vdss) ~34 L[4] ~38.5 L (Central)[13]

Metabolism
Primarily via CYP3A

enzymes[4][5][6]

Further metabolism also

mediated by CYP3A4[11][14]

[15]

Excretion

84% in feces, 12% in urine

(primarily as metabolites)[2][4]

[5]

N/A (Excreted as part of

acalabrutinib's metabolites)

Bioavailability ~25%[4][6]
N/A (Formed from

acalabrutinib metabolism)

Relative Potency (BTK

Inhibition)
1x

~0.5x (50% less potent than

acalabrutinib)[4][5][11]

Relative Exposure (AUC) 1x
~2-3 times higher than

acalabrutinib[4][12]

Signaling Pathway and Mechanism of Action
Both acalabrutinib and its active metabolite, ACP-5862, are covalent inhibitors of Bruton's

tyrosine kinase. They form an irreversible bond with a cysteine residue (Cys481) in the active

site of the BTK enzyme.[2][16] This action blocks the B-cell receptor (BCR) signaling pathway,

which is crucial for the proliferation, trafficking, and survival of B-cells.[2] The inhibition of this

pathway ultimately leads to decreased tumor growth in B-cell malignancies.[2]
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Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway Inhibition.

Experimental Protocols
The pharmacokinetic data presented in this guide are derived from multiple clinical trials

involving both healthy volunteers and patients with B-cell malignancies.[1][13] A typical

experimental workflow for these studies is outlined below.

General Pharmacokinetic Study Protocol:

Subject Enrollment: Healthy volunteers or patients with specific B-cell malignancies are

enrolled after providing informed consent. Baseline health assessments are conducted.

Drug Administration: A single oral dose of acalabrutinib (e.g., 100 mg) is administered to

subjects, typically in a fasted state.[4][6] For multiple-dose studies, acalabrutinib is

administered at fixed intervals (e.g., 100 mg twice daily).[1][17]

Sample Collection: Serial blood samples are collected at predefined time points before and

after drug administration (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

[18] Urine and fecal samples may also be collected over a specified period to assess

excretion pathways.[4][6]

Bioanalysis: Plasma is separated from the blood samples. The concentrations of

acalabrutinib and its metabolite, ACP-5862, in the plasma are quantified using a validated
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analytical method, such as liquid chromatography with tandem mass spectrometry (LC-

MS/MS).[18]

Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using non-

compartmental or population pharmacokinetic (PopPK) modeling approaches to determine

key parameters like Cmax, Tmax, AUC, CL/F, and t½.[1][19][20]

Data Interpretation: The calculated parameters are summarized and statistically analyzed to

characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the

drug and its metabolite.
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Caption: General Workflow for a Clinical Pharmacokinetic Study.
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Summary of Findings
The pharmacokinetic relationship between acalabrutinib and ACP-5862 is a key aspect of its

clinical profile.

Absorption and Distribution: Acalabrutinib is rapidly absorbed, reaching peak plasma

concentrations in under an hour.[6] Both the parent drug and its metabolite are highly bound

to plasma proteins.[2][4][12]

Metabolism and Elimination: Acalabrutinib has a short half-life due to rapid metabolism,

primarily by CYP3A enzymes.[4][5] This metabolism produces the major active metabolite,

ACP-5862, which has a significantly longer half-life of approximately 6.9 hours, contributing

to sustained BTK inhibition.[4] The twice-daily dosing regimen of acalabrutinib ensures

continuous and high-level BTK occupancy.[1][10]

Clinical Significance: Despite being less potent, the 2- to 3-fold higher systemic exposure

(AUC) of ACP-5862 means it is a significant contributor to the overall efficacy and safety

profile of acalabrutinib.[4][11] Exposure-response analyses have shown that the standard

100 mg twice-daily dose provides consistent and effective exposures for the treatment of B-

cell malignancies, with no clinically meaningful correlations between pharmacokinetic

exposure and efficacy or safety outcomes observed at this dose.[17]

This comparative analysis highlights the synergistic pharmacokinetic profiles of acalabrutinib

and its active metabolite, ACP-5862. The rapid action of the parent compound combined with

the sustained exposure of its active metabolite provides a favorable pharmacodynamic effect,

underpinning the efficacy of acalabrutinib in its approved indications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b2622267#comparative-analysis-of-acp-
5862-and-acalabrutinib-pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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